3-Phenyl-1-butanol

Description

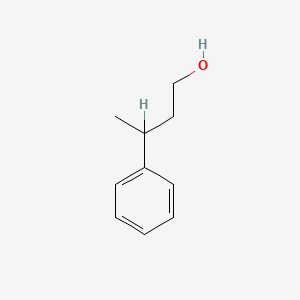

Structure

3D Structure

Properties

IUPAC Name |

3-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGBBDFDRHDJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00949945 | |

| Record name | 3-Phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2722-36-3 | |

| Record name | γ-Methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2722-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylbutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002722363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enantioselective Synthesis of (R)-3-phenyl-1-butanol: A Technical Guide

The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is critical to its biological activity. (R)-3-phenyl-1-butanol is a valuable chiral building block used in the synthesis of various pharmaceutical agents and other fine chemicals. This technical guide provides an in-depth overview of the primary methodologies for its enantioselective synthesis, focusing on asymmetric hydrogenation, enzymatic reduction, and chiral auxiliary-based approaches. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols. The process typically employs a chiral metal catalyst, most notably Ruthenium-based complexes, to deliver hydrogen to one face of the carbonyl group preferentially. The reduction of 4-phenylbutan-2-one (benzylacetone) is the key step in producing (R)-3-phenyl-1-butanol via this route.

The Noyori asymmetric hydrogenation, which utilizes Ru(II)-BINAP complexes, is a prominent example of this technology.[1] The catalyst, featuring a C2-symmetric chiral phosphine ligand (BINAP), creates a chiral environment that effectively differentiates the enantiotopic faces of the ketone substrate.[1][2]

Data Presentation: Asymmetric Hydrogenation of 4-phenylbutan-2-one

| Catalyst/Ligand | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | e.e. (%) (Configuration) | Reference |

| RuBr₂--INVALID-LINK-- | 1000 | 10 | 50 | Methanol | >99 | 98 (R) | [3] |

| RuCl₂[(R)-BINAP] | 1000 | 100 | 23 | Ethanol | 95 | 97 (R) | [2] |

| {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl | 200 | 50 | 80 | THF | 92 | 95 (R) | [4] |

Note: Data presented is for the reduction of 4-phenylbutan-2-one or structurally similar ketones to the corresponding (R)-alcohol.

Experimental Protocol: Noyori-type Asymmetric Hydrogenation

This protocol is a representative example for the asymmetric hydrogenation of a ketone using a Ru-BINAP catalyst.[1][2]

Materials:

-

4-phenylbutan-2-one (1.0 eq)

-

RuCl₂[(R)-BINAP] (0.001 eq)

-

Ethanol (degassed)

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor

Procedure:

-

In a nitrogen-filled glovebox, charge a glass liner with RuCl₂[(R)-BINAP] and 4-phenylbutan-2-one.

-

Add degassed ethanol to the liner.

-

Place the sealed glass liner inside a high-pressure autoclave.

-

Seal the autoclave, remove it from the glovebox, and purge the system several times with hydrogen gas.

-

Pressurize the reactor to the desired pressure (e.g., 100 atm) with hydrogen.

-

Heat the reaction to the specified temperature (e.g., 25-30 °C) and stir vigorously for the required duration (e.g., 12-24 hours).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Concentrate the reaction mixture in vacuo to remove the solvent.

-

Purify the resulting crude oil by column chromatography on silica gel or distillation under reduced pressure to yield (R)-3-phenyl-1-butanol.

Visualization: Asymmetric Hydrogenation Catalytic Cycle

Caption: Catalytic cycle of Ru-BINAP mediated asymmetric hydrogenation.

Enzymatic Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The enzymatic reduction of ketones using whole-cell biocatalysts (e.g., yeast, bacteria) or isolated ketoreductases (KREDs) can provide chiral alcohols with exceptionally high enantiomeric purity under mild reaction conditions.[5] These enzymes often rely on a nicotinamide cofactor (NADH or NADPH), which must be regenerated in situ, typically by using a sacrificial alcohol like isopropanol.[6]

Data Presentation: Enzymatic Reduction of 4-phenylbutan-2-one

| Biocatalyst | Cofactor Regeneration | Substrate Conc. (mM) | Temperature (°C) | pH | Yield (%) | e.e. (%) (Configuration) | Reference |

| Candida boidinii (whole cells) | Glucose | 50 | 30 | 7.0 | 95 | >99 (R) | [7] |

| ADH-A from Rhodococcus ruber | Isopropanol | 100 | 30 | 7.5 | 92 | >99 (R) | [8] |

| KRED (Codexis) | Isopropanol | 75 | 35 | 7.0 | >99 | >99.5 (R) | [9] |

Note: Data is based on reported reductions of benzylacetone or analogous aryl ketones.

Experimental Protocol: Whole-Cell Bioreduction

This protocol describes a typical procedure for the whole-cell reduction of a ketone.[7]

Materials:

-

Candida boidinii cells (e.g., lyophilized powder)

-

4-phenylbutan-2-one (1.0 eq)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Glucose (for cofactor regeneration, e.g., 1.5 eq)

-

Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

Procedure:

-

Suspend the lyophilized Candida boidinii cells in the phosphate buffer in a sterile flask.

-

Add glucose to the cell suspension.

-

Dissolve the 4-phenylbutan-2-one in a minimal amount of DMSO and add it to the reaction mixture. The final concentration of the co-solvent should be kept low (e.g., <5% v/v) to avoid enzyme denaturation.

-

Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 150-200 rpm).

-

Monitor the reaction progress using TLC or GC analysis.

-

Once the reaction is complete (typically 24-48 hours), centrifuge the mixture to pellet the cells.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product via column chromatography to obtain enantiopure (R)-3-phenyl-1-butanol.

Visualization: Enzymatic Reduction Workflow

Caption: General workflow for the biocatalytic reduction of a ketone.

Chiral Auxiliary-Based Synthesis

The use of a chiral auxiliary is a classical strategy in asymmetric synthesis.[10] A prochiral molecule is temporarily attached to a chiral auxiliary, creating a chiral adduct. A subsequent diastereoselective reaction is performed, where the steric and electronic properties of the auxiliary direct the approach of a reagent to one of the two diastereotopic faces of the molecule. Finally, the auxiliary is cleaved to release the enantiomerically enriched product.

For the synthesis of (R)-3-phenyl-1-butanol, this could involve attaching a chiral auxiliary to a precursor like 3-phenylbutanoic acid, followed by a diastereoselective reduction of a derived ketone, and subsequent removal of the auxiliary. Evans' oxazolidinones are a well-known class of auxiliaries for such transformations.[11]

Data Presentation: Chiral Auxiliary-Mediated Reactions

| Chiral Auxiliary | Reaction Type | Substrate | d.r. | Yield (%) | Configuration of Product | Reference |

| Evans' Oxazolidinone | Aldol Reaction | N-propionyl oxazolidinone | >95:5 | 85 | syn-aldol | [12] |

| (R,R)-Pseudoephedrine | Alkylation | N-acyl pseudoephedrine amide | >98:2 | 90 | (R)-α-alkyl acid | [13] |

| 8-Phenylmenthol | Diels-Alder | Acrylate ester | >90:10 | 88 | Endo adduct | [14] |

Note: Data represents typical selectivities achieved with these auxiliaries in relevant transformations that establish stereocenters. A direct, optimized example for 3-phenyl-1-butanol synthesis via this multi-step route is less commonly cited than direct reduction methods.

Experimental Protocol: General Chiral Auxiliary Approach

This protocol outlines the general sequence for a chiral auxiliary-based synthesis.

Materials:

-

Prochiral substrate (e.g., 3-phenylbutanoic acid derivative)

-

Chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone)

-

Coupling agent (e.g., pivaloyl chloride)

-

Base (e.g., triethylamine, LDA)

-

Reducing agent (e.g., LiBH₄)

-

Reagents for auxiliary cleavage (e.g., LiOH, H₂O₂)

Procedure:

-

Acylation: Couple the 3-phenylbutanoic acid derivative to the chiral auxiliary to form the N-acyl oxazolidinone.

-

Diastereoselective Reduction: This step would typically be applied to a ketone. For this alcohol, a more likely route is the diastereoselective alkylation of an N-acetyl oxazolidinone with a benzyl halide, followed by reduction.

-

Auxiliary Cleavage: Once the desired stereocenter is set, cleave the chiral auxiliary. For an N-acyl oxazolidinone, this can be achieved by reductive cleavage (e.g., with LiBH₄) to directly yield the chiral alcohol, (R)-3-phenyl-1-butanol. The chiral auxiliary can often be recovered and reused.

-

Purification: Purify the final product by column chromatography.

Visualization: Chiral Auxiliary Logical Workflow

Caption: General sequence for synthesis using a recoverable chiral auxiliary.

References

- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Advances in the enzymatic reduction of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 13. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral auxiliary! | PPTX [slideshare.net]

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Phenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-butanol is an aromatic alcohol that holds interest in various chemical synthesis applications. Its structure, featuring a phenyl group and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates and fragrance compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its known chemical reactivity.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a comprehensive dataset for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 239.7 °C at 760 mmHg | [1] |

| 138-140 °C at 33 mmHg | [4][5][6] | |

| Density | 0.978 g/cm³ | [1] |

| 0.972 g/mL at 25 °C | [4][5][6] | |

| Refractive Index (n²⁰/D) | 1.52 | [1][4][5] |

| Flash Point | 102.1 °C | [1] |

| Solubility | Slightly soluble in acetonitrile and chloroform. | [1] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| CAS Number | 2722-36-3 | [1][2] |

| Canonical SMILES | CC(CCO)C1=CC=CC=C1 | [1] |

| InChI Key | SQGBBDFDRHDJCJ-UHFFFAOYSA-N | [4][5] |

| ¹H NMR Spectrum | Available | [7] |

| ¹³C NMR Spectrum | Available | [8] |

| IR Spectrum | Available | [9] |

| Mass Spectrum | Available | [10] |

| pKa (Predicted) | 15.04 ± 0.10 | [1] |

| LogP (Predicted) | 2.17 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Experimental Protocols

Synthesis of this compound

One common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with crotyl alcohol in the presence of a Lewis acid catalyst, such as aluminum chloride.[1]

Experimental Workflow for Synthesis

Caption: Synthesis of this compound.

Detailed Methodology:

-

Apparatus Setup: A reaction vessel is equipped with a mechanical stirrer, a thermometer, and a reflux condenser fitted with an addition funnel. The entire apparatus is flame-dried under a positive flow of dry nitrogen.[1]

-

Charging the Reactor: The reaction vessel is charged with 250 mL of benzene, followed by the rapid addition of 25 g of aluminum chloride.[1]

-

Cooling: The mixture is cooled to 5 °C with stirring using an ice/salt bath.[1]

-

Addition of Reactant: A solution of 7.2 g (0.1 mol) of crotyl alcohol in 45 mL of benzene is added dropwise from the addition funnel, ensuring the temperature is maintained below 5 °C.[1]

-

Reaction Quenching: After the addition is complete, 50 mL of concentrated hydrochloric acid is cautiously added to the reaction mixture.[1]

-

Work-up: The mixture is allowed to warm to room temperature, and then 50 mL of water is added. The organic layer is separated.[1]

-

Extraction: The aqueous layer is extracted with benzene. The combined organic layers are then washed sequentially with 10% aqueous sodium bicarbonate and water.[1]

-

Drying and Evaporation: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by evaporation.[1]

-

Purification: The resulting crude product is purified by vacuum distillation to yield colorless this compound.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Typical Acquisition Parameters: A standard ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer. Data is typically referenced to the residual solvent peak.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated solution of this compound in a deuterated solvent is prepared.

-

Typical Acquisition Parameters: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Experimental Workflow for Characterization

Caption: Characterization of this compound.

Chemical Reactivity

This compound exhibits reactivity characteristic of a primary alcohol.

-

Oxidation: The primary alcohol functional group can be oxidized to the corresponding aldehyde, 3-phenylbutanal, or further to 3-phenylbutanoic acid, depending on the oxidizing agent and reaction conditions.[1] For example, oxidation to the aldehyde can be achieved using a nanoparticle-ferrite-palladium catalyst.[3]

-

Esterification: It can undergo esterification with carboxylic acids or their derivatives to form esters.

-

Transesterification: It has been shown to undergo enantioselective transesterification with vinyl acetate catalyzed by lipase from Pseudomonas cepacia.[3]

Logical Relationship of Reactivity

Caption: Chemical reactivity of this compound.

Biological Activity

Currently, there is limited publicly available information regarding the specific biological activity or signaling pathways associated with this compound. Its structural similarity to other phenylbutanols suggests potential for biological interactions, but this remains an area for future investigation.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound, along with established protocols for its synthesis and characterization. The compiled data and methodologies serve as a valuable resource for researchers and scientists working with this compound in various fields, from synthetic organic chemistry to materials science and potentially in the early stages of drug discovery. Further research into its biological activity could unveil novel applications for this versatile molecule.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. reddit.com [reddit.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. 3-Phenyl-1-propanol(122-97-4) 1H NMR [m.chemicalbook.com]

- 10. agilent.com [agilent.com]

3-phenyl-1-butanol CAS number and identifiers

An In-depth Technical Guide to 3-Phenyl-1-butanol

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, synthesis protocols, key chemical reactions, and safety information. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Structure

This compound is an aromatic alcohol. Its core identifiers and structural representations are summarized below.

| Identifier Type | Value |

| CAS Number | 2722-36-3[1][2][3][4] |

| IUPAC Name | 3-phenylbutan-1-ol[1] |

| Molecular Formula | C₁₀H₁₄O[1][4][5] |

| Molecular Weight | 150.22 g/mol [2][6] |

| Synonyms | Benzenepropanol, γ-methyl-; 3-phenylbutan-1-ol[1][3][4] |

| EC Number | 220-335-8[2][5] |

| InChI | InChI=1S/C10H14O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3[1][4][6] |

| InChIKey | SQGBBDFDRHDJCJ-UHFFFAOYSA-N[1][4][6] |

| Canonical SMILES | CC(CCO)C1=CC=CC=C1[5][6] |

| DSSTox Substance ID | DTXSID00949945[5] |

| PubChem CID | 94243 |

| MDL Number | MFCD00002932[2][6] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in reactions, and purification.

| Property | Value |

| Appearance | Clear colourless liquid[1] |

| Density | 0.972 g/mL at 25 °C[6] |

| Boiling Point | 138-140 °C at 33 mmHg[6] |

| Refractive Index (n20/D) | 1.52[5][6] |

| Flash Point | 102.1 °C |

| Vapor Pressure | 0.0215 mmHg at 25 °C |

| Solubility | Slightly soluble in Acetonitrile and Chloroform |

| LogP | 2.17250 |

| Storage Temperature | Refrigerator |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes the synthesis of this compound from benzene and crotyl alcohol.

Materials and Equipment:

-

Reaction vessel with mechanical stirrer, thermometer, and reflux condenser with an addition funnel

-

Benzene

-

Aluminum chloride (AlCl₃)

-

Crotyl alcohol

-

Concentrated hydrochloric acid (HCl)

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice/salt bath

-

Vacuum distillation apparatus

Procedure:

-

Flame dry the reaction apparatus under a positive flow of dry nitrogen.

-

Charge the reaction vessel with 250 mL of benzene.

-

Add 25 g of aluminum chloride to the benzene.

-

Cool the mixture to 5°C with stirring using an ice/salt bath.

-

Prepare a solution of 7.2 g (0.1 mol) of crotyl alcohol in 45 mL of benzene.

-

Add the crotyl alcohol solution dropwise to the reaction vessel, maintaining the temperature below 5°C.

-

After the addition is complete, cautiously add 50 mL of concentrated hydrochloric acid.

-

Allow the mixture to warm to room temperature, then add 50 mL of water.

-

Separate the lower organic phase.

-

Extract the aqueous phase with benzene.

-

Combine all organic phases and wash with 10% aqueous sodium bicarbonate solution, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the resulting crude oil by vacuum distillation to yield colorless this compound.

Biotransformation to 3-Phenylbutanal via Oxidation

This compound can be oxidized to the corresponding aldehyde, 3-phenylbutanal, using the bacterium Gluconobacter oxydans DSM 2343.[1] This method offers a chemoselective route to the aldehyde under mild conditions.

Materials and Equipment:

-

Gluconobacter oxydans DSM 2343 culture

-

Growth medium (e.g., containing glycerol and yeast extract)

-

Bioreactor or shaker flask

-

Centrifuge

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Cultivate Gluconobacter oxydans DSM 2343 in a suitable growth medium containing glycerol as the primary carbon source. Maintain the culture at approximately 28°C with an initial pH of around 4.5.[3]

-

After a sufficient growth period (e.g., 24 hours), introduce this compound directly into the culture medium to a final concentration of approximately 5 g/L.[3]

-

Continue incubation under the same conditions, monitoring the reaction progress via techniques like GC or TLC. The maximum yield of aldehyde is typically achieved within the first few hours.[3]

-

Once the reaction is complete, stop the biotransformation and harvest the mixture.

-

Centrifuge the reaction mixture (e.g., at 15,000 x g for 10 minutes) to pellet the bacterial cells.[3]

-

Extract the resulting supernatant with ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-phenylbutanal, which can be further purified if necessary.

Enantioselective Transesterification

This compound undergoes an enantioselective transesterification reaction with vinyl acetate, a process catalyzed by lipase isolated from Pseudomonas cepacia.[1] This reaction is valuable for the kinetic resolution of racemic this compound.

General Protocol Outline:

-

Enzyme Preparation : The lipase (e.g., from Pseudomonas cepacia) is typically used in an immobilized form to facilitate recovery and reuse.

-

Reaction Setup : Racemic this compound and an acyl donor (vinyl acetate) are dissolved in a suitable organic solvent (e.g., hexane, toluene).

-

Initiation : The immobilized lipase is added to the solution. The reaction is conducted at a controlled temperature (e.g., 30-50°C) with agitation.

-

Monitoring : The reaction is monitored over time to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

-

Termination and Work-up : The enzyme is filtered off. The solvent is removed, and the remaining substrate and product ester are separated, typically by column chromatography.

Biological Activity

Currently, there is limited specific information in publicly accessible literature regarding the pharmacological or biological activities of this compound itself. Research has focused more on its chemical transformations.

However, related short-chain aromatic alcohols and other butanol isomers have been investigated. For instance, 3-methyl-1-butanol (isoamyl alcohol), a structural isomer, has been identified as a volatile organic compound produced by some Bacillus species and exhibits anti-cyanobacterial and phytotoxic properties.[7] It is important to note that these findings for related compounds cannot be directly extrapolated to this compound without specific experimental validation.

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic methods. The following spectral data are available in chemical databases:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectra are available and are fundamental for confirming the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS) : Electron ionization mass spectra, often coupled with Gas Chromatography (GC-MS), are available to determine the molecular weight and fragmentation pattern, which aids in identification.

-

Infrared (IR) Spectroscopy : IR spectra provide information about the functional groups present, notably the characteristic O-H stretch of the alcohol group.

Safety and Handling

Proper safety precautions are essential when handling this compound.

-

General Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes, and do not breathe vapors or mist. Wash hands thoroughly after handling.

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store away from strong oxidizing agents. The recommended storage temperature is in a refrigerator.

-

Fire Safety : The flash point is above 100°C. Use appropriate extinguishing media such as water spray, dry chemical, carbon dioxide, or foam.

-

Spills : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Avoid runoff into waterways.

References

- 1. This compound | 2722-36-3 [chemicalbook.com]

- 2. 3-Methyl-3-phenyl-butanal synthesis - chemicalbook [chemicalbook.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

structural isomers of 3-phenyl-1-butanol

An In-depth Technical Guide to the Structural Isomers of 3-Phenyl-1-Butanol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , compounds with the molecular formula C10H14O. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential biological applications of these phenylbutanol isomers. This document details the physicochemical properties, spectroscopic data, and synthesis protocols for several key isomers. Furthermore, it explores the limited available information on their biological activities and discusses the general importance of isomerism in pharmacological contexts.

Introduction to Phenylbutanol Isomers

Structural isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. This seemingly subtle difference can lead to significant variations in their physical, chemical, and biological properties. The phenylbutanol isomers, with their combination of a phenyl group and a hydroxyl moiety, are of particular interest in medicinal chemistry and materials science. The presence of these functional groups suggests potential for various intermolecular interactions, including hydrogen bonding and π-π stacking, which can influence their supramolecular structure and biological activity. While data on the specific biological activities of many phenylbutanol isomers is sparse, their structural motifs are found in numerous pharmacologically active compounds, indicating their potential as building blocks in drug discovery.

Identified Structural Isomers of Phenylbutanol

Several exist, primarily differing in the positions of the phenyl and hydroxyl groups on the butane chain. The most commonly cited isomers in the literature are presented below.

literature review on 3-phenyl-1-butanol synthesis methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for 3-phenyl-1-butanol. The following sections detail various synthetic pathways, complete with experimental protocols and quantitative data to facilitate comparison and replication.

Core Synthesis Methodologies

Several key strategies have been successfully employed for the synthesis of this compound. These methods, summarized below, offer different advantages concerning starting material availability, reaction conditions, and overall yield.

| Method | Starting Material(s) | Key Reagents/Catalysts | Reported Yield |

| Friedel-Crafts Alkylation | Benzene, Crotyl alcohol | Aluminum chloride, Hydrochloric acid | ~54% |

| Reduction of Carboxylic Acid Ester | Methyl 3-phenylbutyrate | Lithium aluminum hydride | High |

| Reduction of Aldehyde | 3-Phenylbutyraldehyde | Not specified | Not specified |

| Hydrolysis of a Nitrile & Reduction | 3-Phenylbutanenitrile | H3O+, Lithium aluminum hydride | Not specified |

| Catalytic Hydrogenation | (E)-3-Phenylbut-2-en-1-ol | Not specified | Not specified |

| Grignard Reaction | 1-Bromo-1-phenylethane, Ethylene oxide | Magnesium | Plausible |

Reaction Pathways and Logical Workflows

The following diagrams illustrate the chemical transformations for the key synthesis methods of this compound.

Caption: Friedel-Crafts Alkylation Pathway.

Caption: Reduction of Carbonyl Compounds.

Caption: Plausible Grignard Synthesis Route.

Detailed Experimental Protocols

Method 1: Friedel-Crafts Alkylation of Benzene with Crotyl Alcohol

This method provides a direct route to this compound from readily available starting materials.

Procedure:

-

A reaction vessel equipped with a mechanical stirrer, thermometer, and a reflux condenser with an addition funnel is flame-dried under a positive pressure of dry nitrogen.

-

The vessel is charged with 250 mL of benzene, and 25 g of aluminum chloride is added rapidly.

-

The mixture is cooled to 5 °C in an ice/salt bath with continuous stirring.

-

A solution of 7.2 g (0.1 mol) of crotyl alcohol in 45 mL of benzene is added dropwise, maintaining the internal temperature below 5 °C.

-

Following the addition, 50 mL of concentrated hydrochloric acid is cautiously added.

-

The reaction mixture is allowed to warm to room temperature, after which 50 mL of water is added.

-

The organic phase is separated, and the aqueous phase is extracted with benzene.

-

The combined organic extracts are washed with 10% aqueous sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by evaporation to yield a dark oil.

-

The crude product is purified by vacuum distillation to afford 8.2 g of colorless this compound.

Method 2: Reduction of 3-Phenylbutyric Acid and its Esters

The reduction of 3-phenylbutyric acid or its methyl ester is a common and high-yielding route to this compound.[1]

General Procedure:

While a specific detailed protocol for the reduction of the methyl ester was not found in the initial search, a general procedure using lithium aluminum hydride (LiAlH4) is standard for such transformations. The conversion of 3-phenylbutanenitrile to 3-phenylbutanoic acid, followed by reduction, is also a viable two-step approach.[2]

-

Ester/Acid Reduction: The methyl ester of 3-phenylbutyric acid is dissolved in a dry aprotic solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere. A solution of lithium aluminum hydride is then added cautiously at a controlled temperature (often 0 °C). After the reaction is complete, it is carefully quenched with water and/or an acidic workup to yield this compound.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation of an unsaturated precursor is another potential route.

General Procedure:

While a specific protocol for the direct synthesis of this compound via catalytic hydrogenation was not detailed, the hydrogenation of related unsaturated alcohols is a well-established method. For instance, (E)-3-phenylbut-2-en-1-ol can be hydrogenated to the desired product.[1][3] This typically involves dissolving the substrate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and exposing it to hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is usually carried out at room temperature and atmospheric or slightly elevated pressure until hydrogen uptake ceases.

Method 4: Grignard Reaction with an Epoxide

A plausible, though not explicitly detailed, synthesis involves the reaction of a Grignard reagent with ethylene oxide.

Proposed Procedure:

-

Grignard Reagent Formation: 1-Bromo-1-phenylethane in dry diethyl ether is reacted with magnesium turnings to form 1-phenylethylmagnesium bromide.

-

Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is then reacted with ethylene oxide, typically introduced as a gas or a solution in a dry solvent at low temperature. This reaction opens the epoxide ring to form a magnesium alkoxide intermediate.

-

Workup: The reaction is quenched with an aqueous acid solution (e.g., dilute HCl or H2SO4) to protonate the alkoxide and yield this compound.

References

The Biological Activity of 3-Phenyl-1-butanol and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively detailing the specific biological activity of 3-phenyl-1-butanol is notably scarce. This document summarizes the available information, which is primarily focused on its derivatives, and highlights the significant gaps in our understanding of the pharmacological effects of the parent compound. The information provided herein should be interpreted with caution, as it is largely based on data for structurally related compounds and not on direct studies of this compound itself.

Introduction

This compound is an aromatic alcohol with a chemical structure that suggests potential for various biological interactions. Its core components, a phenyl group and a butanol chain, are found in a wide array of pharmacologically active molecules. While direct studies on the biological effects of this compound are limited, research into its derivatives has revealed promising activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This guide provides a comprehensive overview of the current, albeit limited, knowledge regarding this compound and its derivatives, focusing on quantitative data, experimental methodologies, and potential avenues for future research.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is essential for any biological investigation.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Appearance | Clear colorless liquid |

| Boiling Point | 138-140 °C at 33 mmHg |

| Density | 0.972 g/mL at 25 °C |

| Refractive Index | n20/D 1.52 |

Biological Activities of this compound Derivatives

The primary focus of biological research related to the this compound scaffold has been on its derivatives. Modifications to the core structure have yielded compounds with notable antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of derivatives of this compound. These investigations have typically involved the synthesis of novel compounds and their subsequent screening against various bacterial and fungal strains.

Table 1: Summary of Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Test Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Key Findings |

| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives (e.g., 4j) | E. coli, S. aureus, B. subtilis, A. niger | Zone of Inhibition (mm) | Compound 4j showed broad-spectrum activity against all tested bacterial and fungal strains.[1] |

| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives | Various bacteria | Minimum Inhibitory Concentration (MIC) | Thiazole derivatives containing furan and bromothiophene substituents exhibited the highest antibacterial activity.[2] A derivative with a naphthoquinone ring (compound 11) showed the highest activity among all synthesized compounds.[2] |

| 3-Phenylisoquinolinium derivatives | Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE) | Minimum Inhibitory Concentration (MIC) | N-methyl quaternary ammonium derivatives demonstrated antibacterial potency that increased with the lipophilicity of the substituent at the 3'-position.[3] |

Anti-inflammatory Activity

Derivatives of this compound have also been evaluated for their potential to mitigate inflammatory responses. The carrageenan-induced paw edema model is a common in vivo assay used for this purpose.

Table 2: Summary of Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Assay Model | Dose | % Inhibition of Edema | Key Findings |

| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives (e.g., 4j, 4e) | Carrageenan-induced rat paw edema | 100 mg/kg | 4j: 83.3%, 4e: 79.5% | Compound 4j was found to be the most potent, showing higher inhibition than the standard drug, indomethacin.[1] Compound 4e was equipotent to the standard.[1] |

| 2-Phenylquinoline-4-carboxamide derivatives | Carrageenan-induced rat paw edema | Not specified | Significant activity | A derivative linked to a nucleoside analogue (compound 5) showed significant anti-inflammatory activity comparable to diclofenac sodium.[4] |

| 3-Arylphthalide derivatives | LPS-induced nitric oxide (NO) production in Bv.2 and RAW 264.7 cells | 10 µM | Strong inhibition of NO production | The 3-(2,4-dihydroxyphenyl)phthalide derivative (5a) showed strong inhibition of NO production and reduced the expression of pro-inflammatory cytokines Il1b and Il6.[5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing

The antimicrobial activity of compounds is often determined using broth dilution or agar diffusion methods to establish the Minimum Inhibitory Concentration (MIC).

This method involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with a standardized number of microorganisms.[7]

-

Preparation of Inoculum: A standardized bacterial suspension is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

-

Serial Dilution: The test compound is serially diluted in a multi-well plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

This method involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with a microorganism.

-

Inoculum Preparation: A standardized bacterial suspension is swabbed evenly across the surface of an agar plate.

-

Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plate is incubated under suitable conditions.

-

Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured in millimeters.

Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for acute anti-inflammatory activity.[8][9]

-

Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered, typically intraperitoneally or orally, at a specific time before the induction of inflammation.[10]

-

Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the animal to induce localized inflammation.[10][11]

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[10][12]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[13][14]

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[15][16]

-

Incubation: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[13][15]

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[13]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-600 nm. The intensity of the color is proportional to the number of viable cells.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow Diagrams

References

- 1. Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides [mdpi.com]

- 6. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. benchchem.com [benchchem.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to 3-Phenyl-1-butanol: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and historical context of 3-phenyl-1-butanol. The information is intended to serve as a valuable resource for professionals in research, drug development, and related scientific fields.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a variety of applications in chemical synthesis.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 2722-36-3 |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Boiling Point | 138-140 °C at 33 mmHg |

| Density | 0.972 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.52 |

Historical Context of Synthesis

The Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887, provided a method for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of zinc. This reaction was significant for its ability to create new carbon-carbon bonds.

A major breakthrough in the synthesis of alcohols came with the work of Victor Grignard, who developed the Grignard reaction around 1900. This reaction, which utilizes organomagnesium halides (Grignard reagents) to react with carbonyl compounds, became a cornerstone of organic synthesis for forming carbon-carbon bonds and producing a wide array of alcohols.

In the realm of catalytic hydrogenation, the work of Paul Sabatier and Jean-Baptiste Senderens at the turn of the 20th century was pivotal. Their development of methods for the hydrogenation of organic compounds using finely divided metals, particularly nickel, opened up new pathways for the reduction of functional groups.[2][3][4][5][6] For instance, they demonstrated the conversion of aldehydes and ketones to their corresponding alcohols.[3]

Another relevant historical method is the Guerbet reaction , first described by Marcel Guerbet in 1899.[7] This reaction involves the self-condensation of a primary alcohol at high temperatures to produce a branched dimer alcohol.[7] While initially applied to the conversion of n-butanol to 2-ethylhexanol, the principles of this reaction contributed to the expanding toolkit for alcohol synthesis.[7]

These pioneering synthetic methodologies laid the groundwork for the eventual synthesis of more complex molecules like this compound. The preparation of such a compound would have drawn upon the principles established by these and other early organic chemists.

Experimental Protocols: Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of crotyl alcohol with benzene in the presence of aluminum chloride.

3.1. Materials and Equipment

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser with an addition funnel

-

Ice/salt bath

-

Benzene

-

Aluminum chloride

-

Crotyl alcohol

-

Concentrated hydrochloric acid

-

10% aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Vacuum distillation apparatus

3.2. Procedure

-

Under a positive flow of dry nitrogen, the reaction system is flame-dried.

-

The reaction vessel is charged with 250 ml of benzene, and 25 g of aluminum chloride is added rapidly.

-

The mixture is cooled to 5°C with stirring in an ice/salt bath.

-

A solution of 7.2 g (0.1 mol) of crotyl alcohol in 45 ml of benzene is added dropwise, maintaining the temperature below 5°C.

-

Following the addition, 50 ml of concentrated hydrochloric acid is cautiously added.

-

The mixture is allowed to warm to room temperature, after which 50 ml of water is added.

-

The lower organic phase is separated, and the aqueous portion is extracted with benzene.

-

The combined organic extracts are washed with 10% aqueous sodium bicarbonate and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The resulting crude product is purified by vacuum distillation to yield colorless this compound.

3.3. Reaction Data

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles |

| Crotyl Alcohol | 72.11 | 7.2 g | 0.1 |

| Benzene | 78.11 | 295 ml | - |

| Aluminum Chloride | 133.34 | 25 g | - |

| This compound | 150.22 | 8.2 g (Yield) | - |

Refractive Index of Product (ND25): 1.5210

Visualizations

Workflow for the Synthesis of this compound

Caption: Workflow diagram for the synthesis of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Sabatier reaction - Wikipedia [en.wikipedia.org]

- 3. nobelprize.org [nobelprize.org]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. oxfordreference.com [oxfordreference.com]

- 6. The renaissance of the Sabatier reaction and its applications on Earth and in space [ouci.dntb.gov.ua]

- 7. Guerbet reaction - Wikipedia [en.wikipedia.org]

Thermodynamic Properties of 3-Phenyl-1-butanol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of 3-phenyl-1-butanol. Due to the limited availability of experimentally determined thermodynamic data for this specific compound in publicly accessible literature, this guide also includes detailed descriptions of established experimental protocols for determining the thermodynamic properties of alcohols. This information is intended to support researchers in academia and the pharmaceutical industry in their scientific endeavors.

Physicochemical and Thermodynamic Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [3][4][5] |

| Molecular Weight | 150.22 g/mol | [3][4][5][6] |

| CAS Number | 2722-36-3 | [1][2][3][4][5] |

| Appearance | Clear, colorless liquid | [3][4] |

| Boiling Point | 138-140 °C at 33 mmHg | [3][6][7] |

| Density | 0.972 g/mL at 25 °C | [6][7][8] |

| Refractive Index | n20/D 1.52 | [3][6][7] |

| Vapor Pressure | 0.0215 mmHg at 25°C | [9] |

| pKa (Predicted) | 15.04 ± 0.10 | [4] |

Table 2: Key Thermodynamic Parameters (General)

While specific values for this compound are not available, the following are key thermodynamic parameters of interest for this class of compounds.

| Thermodynamic Property | Symbol | Description |

| Ideal Gas Heat Capacity | C_p,gas_ | The amount of heat that must be added to one mole of the substance in the gas phase to raise its temperature by one degree Kelvin at constant pressure. |

| Standard Gibbs Free Energy of Formation | Δ_f_G° | The change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. |

| Enthalpy of Formation at Standard Conditions | Δ_f_H°gas | The change in enthalpy when one mole of a compound in the gaseous state is formed from its constituent elements in their standard states. |

| Enthalpy of Fusion at Standard Conditions | Δ_fus_H° | The change in enthalpy resulting from heating one mole of a substance to change its state from a solid to a liquid at constant temperature and pressure. |

| Enthalpy of Vaporization at Standard Conditions | Δ_vap_H° | The amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas. |

Experimental Protocols for Determining Thermodynamic Properties

The following sections detail established experimental methodologies for determining the key thermodynamic properties of alcohols. These protocols can be adapted for the study of this compound.

Determination of Enthalpy of Combustion by Calorimetry

The enthalpy of combustion can be determined experimentally using a calorimeter. A common method for alcohols is bomb calorimetry or a simpler setup involving a spirit burner and a copper can calorimeter[10][11][12][13].

Protocol: Simple Calorimetry using a Spirit Burner

-

Apparatus Setup: A known volume of water is added to a copper calorimeter, and the initial temperature is recorded. A spirit burner containing the alcohol of interest is weighed.

-

Heating: The spirit burner is placed under the calorimeter, and the wick is lit. The water is stirred continuously, and the temperature is monitored.

-

Data Collection: Once the temperature of the water has increased by a predetermined amount (e.g., 20-40 °C), the flame is extinguished, and the final temperature of the water is recorded. The spirit burner is then reweighed to determine the mass of alcohol combusted[11][14].

-

Calculation: The heat absorbed by the water is calculated using the formula: q = m × c × ΔT where:

-

q is the heat absorbed by the water.

-

m is the mass of the water.

-

c is the specific heat capacity of water (4.184 J/g°C).

-

ΔT is the change in temperature of the water.

-

-

Enthalpy of Combustion: The enthalpy of combustion per mole of alcohol is then calculated by dividing the heat absorbed by the number of moles of alcohol burned. It is important to note that this method is subject to significant heat loss to the surroundings, and for more accurate results, a bomb calorimeter is recommended.

Determination of Vapor Pressure

The vapor pressure of a liquid can be measured by placing the substance in a closed container and measuring the pressure of the vapor in equilibrium with the liquid[15][16].

Protocol: Static Method for Vapor Pressure Measurement

-

Sample Preparation: A small amount of purified this compound is placed in a thermostatted vessel connected to a pressure measuring device (manometer) and a vacuum pump.

-

Degassing: The sample is thoroughly degassed to remove any dissolved air by repeated freeze-pump-thaw cycles.

-

Equilibration: The vessel is brought to the desired temperature, and the system is allowed to reach equilibrium, where the pressure of the vapor above the liquid is constant.

-

Measurement: The vapor pressure at the given temperature is read from the manometer.

-

Data Analysis: The measurements are repeated at various temperatures to obtain the vapor pressure curve. The Clausius-Clapeyron equation can then be used to determine the enthalpy of vaporization from the temperature dependence of the vapor pressure[17].

Relevance in Drug Development

Currently, there is limited publicly available information directly linking this compound to specific drug development programs or signaling pathways. Its primary documented use is as a reactant in chemical synthesis[3][9]. For instance, it can be oxidized to the corresponding aldehyde using a nanoparticle-ferrite-palladium catalyst[3][9].

However, the broader class of phenyl-substituted alcohols and related structures are of interest in medicinal chemistry. The synthesis and biological evaluation of various phenyl-containing compounds have been explored for a range of therapeutic targets. For example, derivatives of 3-amino-3-phenylpropionamide have been investigated as mu opioid receptor ligands, and 3-phenyl substituted pyridine derivatives have been designed as potential dual inhibitors of xanthine oxidase (XOR) and uric acid transporter 1 (URAT1)[18][19].

Future research could explore the biological activities of this compound and its derivatives, considering the potential for this scaffold to interact with biological targets. A general workflow for such an investigation is outlined below.

Visualizations

The following diagrams illustrate the general workflows for determining thermodynamic properties and for a preliminary biological evaluation of a compound like this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 2722-36-3 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound 99% | 2722-36-3 [sigmaaldrich.com]

- 7. 3-苯基-1-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound [stenutz.eu]

- 9. This compound|lookchem [lookchem.com]

- 10. savemyexams.com [savemyexams.com]

- 11. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 12. practical-science.com [practical-science.com]

- 13. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 14. Comparing heat energy from burning alcohols | Class experiment | RSC Education [edu.rsc.org]

- 15. Vapor Pressure [chem.purdue.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. shopbvv.com [shopbvv.com]

- 18. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

3-phenyl-1-butanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-phenyl-1-butanol, a versatile alcohol derivative with applications in organic synthesis and biocatalysis. The document details its fundamental physicochemical properties, a robust synthesis protocol, and key chemical transformations, offering valuable insights for professionals in research and development.

Physicochemical Properties of this compound

The essential quantitative data for this compound are summarized in the table below, providing a clear reference for its molecular characteristics and physical constants.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄O | [1][2][3] |

| Molecular Weight | 150.22 g/mol | [3][4][5] |

| CAS Number | 2722-36-3 | [1][2] |

| Density | 0.972 g/mL at 25 °C | [5][6] |

| Boiling Point | 138-140 °C at 33 mmHg | [5][6] |

| Refractive Index | n20/D 1.52 | [5][6] |

Experimental Protocols

A reliable method for the synthesis of this compound is detailed below. This protocol is based on the Friedel-Crafts alkylation of benzene with crotyl alcohol.

Synthesis of this compound via Friedel-Crafts Alkylation

Materials and Equipment:

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and a reflux condenser with an addition funnel.

-

Dry nitrogen source.

-

Ice/salt bath.

-

Benzene.

-

Aluminum chloride (AlCl₃).

-

Crotyl alcohol.

-

Concentrated hydrochloric acid (HCl).

-

10% aqueous sodium bicarbonate (NaHCO₃) solution.

-

Anhydrous magnesium sulfate (MgSO₄).

-

Rotary evaporator.

-

Vacuum distillation apparatus.

Procedure:

-

Reaction Setup: A reaction vessel is fitted with a mechanical stirrer, a thermometer, and a reflux condenser, which is topped with an addition funnel. The entire system is flame-dried under a positive flow of dry nitrogen to ensure anhydrous conditions.

-

Initial Charging: The reaction vessel is charged with 250 mL of benzene, and subsequently, 25 g of aluminum chloride is added swiftly.

-

Cooling: The resulting mixture is cooled to 5°C with vigorous stirring using an ice/salt bath.

-

Addition of Crotyl Alcohol: A solution of 7.2 g (0.1 mol) of crotyl alcohol in 45 mL of benzene is added dropwise through the addition funnel. The temperature of the reaction mixture is carefully maintained below 5°C throughout the addition.

-

Quenching: Following the complete addition of the crotyl alcohol solution, 50 mL of concentrated hydrochloric acid is cautiously added to the reaction mixture.

-

Work-up: The mixture is allowed to warm to room temperature, after which 50 mL of water is added. The biphasic mixture is transferred to a separatory funnel, and the lower organic phase is collected.

-

Extraction: The remaining aqueous phase is extracted with an additional portion of benzene to recover any residual product.

-

Washing: The organic phases are combined and washed sequentially with a 10% aqueous sodium bicarbonate solution and then with water to neutralize any remaining acid.

-

Drying and Evaporation: The washed organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by evaporation under reduced pressure.

-

Purification: The crude product, a dark oil, is purified by vacuum distillation to yield 8.2 g of colorless this compound.

Applications in Chemical Synthesis

This compound serves as a valuable reactant in various chemical transformations, primarily leveraging its primary alcohol functional group.

Oxidation to 3-Phenylbutanal

This compound can be oxidized to its corresponding aldehyde, 3-phenylbutanal. This transformation is a key step in the synthesis of various organic molecules. One notable method involves the use of a nanoparticle-ferrite-palladium catalyst.[1][2][5] Furthermore, this oxidation can be achieved through biotransformation using the bacterium Gluconobacter oxydans DSM 2343, which offers a green chemistry approach to the synthesis of the aldehyde.[1]

Enantioselective Transesterification

Enantioselective reactions are crucial in the synthesis of chiral molecules, particularly in the pharmaceutical industry. This compound can undergo an enantioselective transesterification reaction with vinyl acetate. This reaction is effectively catalyzed by lipase isolated from Pseudomonas cepacia, allowing for the kinetic resolution of the racemic alcohol.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as detailed in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for 3-Phenyl-1-butanol as a Chiral Auxiliary in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 3-phenyl-1-butanol as a chiral auxiliary in asymmetric synthesis. While not as extensively documented as other chiral auxiliaries, its structure presents opportunities for inducing stereoselectivity in a variety of organic reactions. This document outlines the fundamental principles, hypothetical applications with detailed protocols, and illustrative data for its use in diastereoselective alkylations, aldol reactions, and Diels-Alder reactions.

Introduction to Chiral Auxiliaries and this compound

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.[1][3] The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment, favoring the approach of a reagent from one face of the molecule over the other.

This compound, with its stereogenic center at the third carbon and a bulky phenyl group, possesses the key features of a chiral alcohol auxiliary. By attaching this molecule to a prochiral substrate, for instance, through an ester linkage, the phenyl group can effectively shield one face of the reactive intermediate, thereby directing the approach of incoming electrophiles or reagents.

Application in Diastereoselective Enolate Alkylation

The ester derived from this compound and a carboxylic acid can be used to generate a chiral enolate. The steric hindrance provided by the phenyl group of the auxiliary can direct the approach of an alkylating agent, leading to the preferential formation of one diastereomer.

| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzyl bromide | 95:5 | 85 |

| 2 | Methyl iodide | 92:8 | 90 |

| 3 | Ethyl iodide | 93:7 | 88 |

| 4 | Allyl bromide | 90:10 | 82 |

Step 1: Attachment of the Chiral Auxiliary

-

To a solution of the desired carboxylic acid (1.0 eq.) and (S)-3-phenyl-1-butanol (1.1 eq.) in dry dichloromethane (DCM) at 0 °C, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired ester.

Step 2: Asymmetric Enolate Alkylation

-

Dissolve the (S)-3-phenyl-1-butyl ester (1.0 eq.) in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add lithium diisopropylamide (LDA) (1.1 eq., freshly prepared) and stir for 30 minutes to form the enolate.

-

Add the alkyl halide (1.2 eq.) and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.

-

Purify the product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2.0 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl and extract the carboxylic acid product with ethyl acetate.

-

The chiral auxiliary, this compound, can be recovered from the aqueous layer.

Caption: Workflow for diastereoselective alkylation using this compound.

Application in Diastereoselective Aldol Reactions

Similar to alkylation, the enolate derived from a this compound ester can react with an aldehyde in a diastereoselective aldol addition. The chiral auxiliary directs the facial selectivity of the enolate, leading to the formation of a diastereomerically enriched β-hydroxy ester.

| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | 92:8 | 80 |

| 2 | Isobutyraldehyde | 95:5 | 85 |

| 3 | Acetaldehyde | 88:12 | 75 |

| 4 | Cinnamaldehyde | 90:10 | 78 |

-

Dissolve the (S)-3-phenyl-1-butyl ester (1.0 eq.) in dry DCM and cool to -78 °C.

-

Add di-n-butylboron triflate (1.1 eq.) followed by the slow addition of triethylamine (1.2 eq.). Stir for 30 minutes.

-

Add the aldehyde (1.2 eq.) and continue stirring at -78 °C for 3 hours, then warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction with a pH 7 buffer.

-

Extract the product with DCM, and wash the organic layer with saturated NaHCO₃ and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Determine the diastereomeric ratio and purify the product as described for the alkylation reaction.

-

The auxiliary can be cleaved using standard hydrolytic methods.

Caption: Stereocontrol in the this compound mediated aldol reaction.

Application in Asymmetric Diels-Alder Reactions

An acrylate ester of this compound can be employed as a chiral dienophile in a Diels-Alder reaction. The auxiliary is expected to shield one face of the dienophile, leading to a diastereoselective cycloaddition with a diene.

| Entry | Diene | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| 1 | Cyclopentadiene | >99:1 | 94 | 90 |

| 2 | Isoprene | 95:5 | 88 | 85 |

| 3 | 1,3-Butadiene | 92:8 | 85 | 80 |

| 4 | Danishefsky's Diene | >99:1 | 96 | 92 |

-

Prepare the (S)-3-phenyl-1-butyl acrylate by esterification of acrylic acid with (S)-3-phenyl-1-butanol.

-

Dissolve the chiral acrylate (1.0 eq.) in DCM in the presence of a Lewis acid (e.g., Et₂AlCl, 1.1 eq.) at -78 °C.

-

Add the diene (1.5 eq.) and stir the mixture at -78 °C for 4-6 hours.

-

Quench the reaction with water.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Determine the diastereomeric ratio and excess, and purify the cycloadduct by column chromatography.

-

The auxiliary can be removed by hydrolysis or reduction (e.g., with LiAlH₄) to afford the corresponding enantiomerically enriched acid or alcohol.

Caption: Logical flow of stereodirection in the Diels-Alder reaction.

References

Application Note and Detailed Experimental Protocol for the Synthesis of 3-Phenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-phenyl-1-butanol, a valuable chemical intermediate in the development of pharmaceutical agents and other fine chemicals. The presented methodology is based on the Friedel-Crafts alkylation of benzene with crotyl alcohol.

Introduction

This compound is an alcohol that contains a phenyl group and a hydroxyl group. Its structure is foundational for the synthesis of more complex molecules, making a reliable and well-documented synthetic protocol essential for research and development. The following protocol details a one-pot synthesis that is efficient and yields a high-purity product.

Reaction Scheme

The synthesis of this compound can be achieved via the aluminum chloride-catalyzed Friedel-Crafts alkylation of benzene with crotyl alcohol.

Chemical Equation:

C₆H₆ + CH₃CH=CHCH₂OH --(AlCl₃)--> C₁₀H₁₄O

Benzene + Crotyl Alcohol --(Aluminum Chloride)--> this compound

Experimental Protocol

This protocol is adapted from a literature procedure and provides a step-by-step guide for the synthesis of this compound.

Materials and Reagents:

-

Benzene (C₆H₆)

-

Crotyl alcohol (C₄H₈O)

-

Aluminum chloride (AlCl₃), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

10% Sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water (H₂O)

-

Dry nitrogen gas (N₂)

Equipment:

-

Reaction vessel (e.g., three-necked round-bottom flask)

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Addition funnel

-

Ice/salt bath

-

Separatory funnel

-

Distillation apparatus (for vacuum distillation)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-